4-(3-methylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
4-(3-methylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with 3-methylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The methyl groups on the phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-methylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-methylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The thiophene ring can participate in π-π interactions, enhancing binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(3-chlorophenyl)-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(3-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(3-methylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the presence of both methylphenyl and methylthiophene groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties, making it suitable for particular applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C14H13N3S2 |
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Molecular Weight |
287.4g/mol |
IUPAC Name |
4-(3-methylphenyl)-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13N3S2/c1-9-4-3-5-11(8-9)17-13(15-16-14(17)18)12-10(2)6-7-19-12/h3-8H,1-2H3,(H,16,18) |
InChI Key |
ASDWMNKBZNKLDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=C(C=CS3)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=C(C=CS3)C |
Origin of Product |
United States |
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